molecular formula C17H19NO2S B2854487 1-(4-methoxybenzoyl)-4-(thiophen-2-yl)piperidine CAS No. 1396798-58-5

1-(4-methoxybenzoyl)-4-(thiophen-2-yl)piperidine

Cat. No.: B2854487
CAS No.: 1396798-58-5
M. Wt: 301.4
InChI Key: ZFOODRSFLLUNFH-UHFFFAOYSA-N
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Description

1-(4-methoxybenzoyl)-4-(thiophen-2-yl)piperidine is a complex organic compound that features a methoxyphenyl group, a thiophenyl group, and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxybenzoyl)-4-(thiophen-2-yl)piperidine typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzoyl chloride with 4-(thiophen-2-yl)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxybenzoyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl(4-(thiophen-2-yl)piperidin-1-yl)methanone.

    Reduction: Formation of (4-methoxyphenyl)(4-(thiophen-2-yl)piperidin-1-yl)methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-methoxybenzoyl)-4-(thiophen-2-yl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxybenzoyl)-4-(thiophen-2-yl)piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)(piperidin-4-yl)methanone: Similar structure but lacks the thiophenyl group.

    (4-Chlorophenyl)(4-methylpiperidin-1-yl)methanone: Contains a chlorophenyl group instead of a methoxyphenyl group.

    (4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methanone: Similar structure but with a piperazine ring instead of a piperidine ring.

Uniqueness

1-(4-methoxybenzoyl)-4-(thiophen-2-yl)piperidine is unique due to the presence of both a methoxyphenyl group and a thiophenyl group, which can impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(4-methoxyphenyl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-20-15-6-4-14(5-7-15)17(19)18-10-8-13(9-11-18)16-3-2-12-21-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOODRSFLLUNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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